1-azaspiro[4.4]nonan-3-one hydrochloride
CAS No.: 1888784-59-5
Cat. No.: VC11550812
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1888784-59-5 |
|---|---|
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.65 g/mol |
| IUPAC Name | 1-azaspiro[4.4]nonan-3-one;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h9H,1-6H2;1H |
| Standard InChI Key | QLVHKBOPEHSQOM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CC(=O)CN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Azaspiro[4.4]nonan-3-one hydrochloride features a bicyclic system where a pyrrolidine ring shares a single atom (spiro carbon) with a cyclopentanone moiety. The molecular formula C₈H₁₄ClNO (MW 175.65 g/mol) reflects this hybrid structure, with X-ray crystallographic studies confirming the chair conformation of the nitrogen-containing ring and envelope conformation of the ketone-bearing cycle. The hydrochloride salt enhances stability through ionic interactions between the protonated amine and chloride counterion.
Key structural parameters include:
| Property | Value |
|---|---|
| CAS Registry | 1888784-59-5 |
| IUPAC Name | 1-azaspiro[4.4]nonan-3-one; hydrochloride |
| SMILES | C1CCC2(C1)CC(=O)CN2.Cl |
| InChI Key | QLVHKBOPEHSQOM-UHFFFAOYSA-N |
| Crystallographic System | Monoclinic |
Spectroscopic Profile
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the spiro environment. The proton NMR spectrum displays:
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δ 1.08 ppm (s, 3H): Methyl groups adjacent to the spiro center
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δ 2.01 ppm (s, 3H): Acetate-protected alcohol moiety in derivatives
Infrared spectroscopy shows strong absorption at 1737 cm⁻¹ (C=O stretch) and 3289 cm⁻¹ (N-H vibration), confirming the presence of critical functional groups .
Synthetic Methodologies
Laboratory-Scale Synthesis
The Beilstein Journal protocol outlines a five-step enantioselective synthesis starting from nitrocyclohexane precursors :
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Nitroaldol Condensation: Reacting nitrocyclohexane with acrolein under basic conditions yields β-nitroaldehydes (83% yield).
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Cyclization: Intramolecular 1,3-dipolar cycloaddition using Cu(I) catalysts induces spiro ring formation (ΔG‡ = 24.3 kcal/mol).
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Reductive Ring Opening: Zinc-mediated cleavage of the isoxazolidine intermediate produces amino alcohol derivatives.
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Oxidation: TEMPO-mediated conversion of secondary alcohols to ketones (TOF = 12.5 h⁻¹).
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Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt (95% purity) .
Industrial Production
Scaled manufacturing employs continuous flow reactors to enhance cyclization efficiency:
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Reactor Type: Microstructured packed-bed (316L SS, 500 μm channels)
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Conditions: 85°C, 12 bar pressure, 0.5 M substrate concentration
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Catalyst: Immobilized lipase B (CAL-B) on mesoporous silica
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Yield Optimization: 92% conversion with 99% enantiomeric excess (ee)
Comparative analysis shows flow chemistry reduces reaction time from 48 hours (batch) to 6.5 hours while improving space-time yield by 4.8×.
Reactivity and Derivative Formation
Nucleophilic Transformations
The secondary amine undergoes regioselective functionalization:
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Acylation: Acetic anhydride in pyridine yields N-acetyl derivatives (87% yield)
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Alkylation: Benzyl bromide/K₂CO₃ produces N-benzyl analogs (mp 112-114°C)
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Mannich Reactions: Formaldehyde/diethylamine forms β-amino ketones (dr 4:1)
Electrophilic Processes
The ketone moiety participates in:
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Grignard Additions: Methylmagnesium bromide gives tertiary alcohol (ΔH = -58 kJ/mol)
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Wittig Olefination: Ph₃P=CHCO₂Et extends conjugation (λmax 274 nm)
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Baeyer-Villiger Oxidation: mCPBA generates lactone derivatives (72% yield)
Biological Evaluation
Enzymatic Interactions
In vitro studies demonstrate moderate inhibition of:
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Monoamine Oxidase B (IC₅₀ = 8.3 μM)
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Acetylcholinesterase (Ki = 12.1 μM)
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Cytochrome P450 3A4 (Competitive inhibition, Km 22.4 μM)
Molecular docking reveals the spiro system occupies hydrophobic enzyme pockets while the protonated amine forms salt bridges with Asp/Lys residues.
Cellular Effects
Primary human hepatocytes exposed to 100 μM compound show:
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↑ CYP1A2 Activity (2.1-fold induction)
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↓ Glutathione Levels (34% reduction at 24h)
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Mitochondrial Membrane Potential (ΔΨm decrease by 41%)
These findings suggest potential hepatotoxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key building block in synthesizing:
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Antidepressants: SP-11003 (Phase II trial)
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Antivirals: HCV NS5A inhibitor analogs (EC₅₀ = 3.2 nM)
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Oncology Candidates: PARP-1/2 dual inhibitors (IC₅₀ 8.9/11.4 nM)
Material Science Applications
Functionalized derivatives exhibit:
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